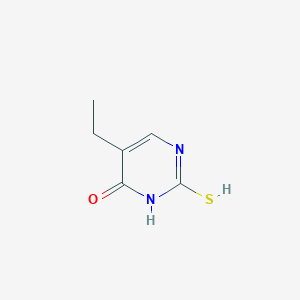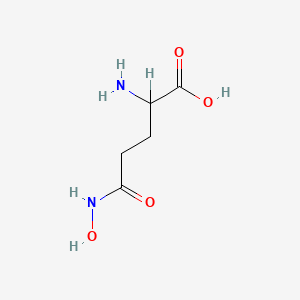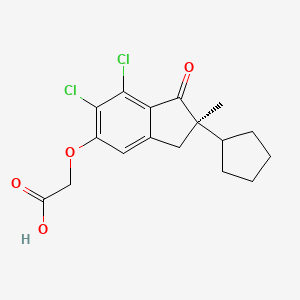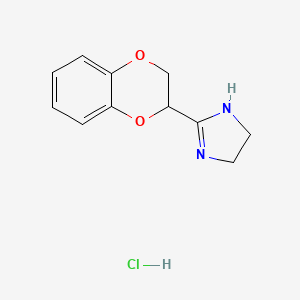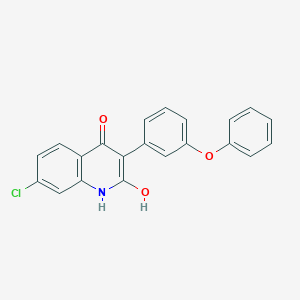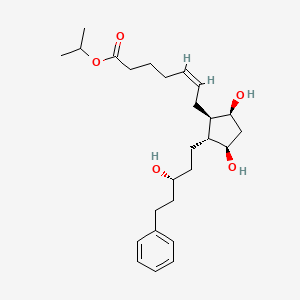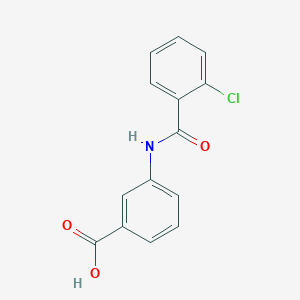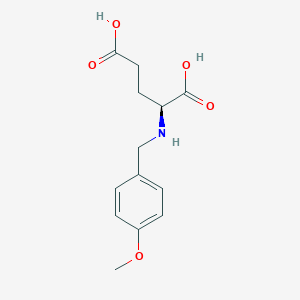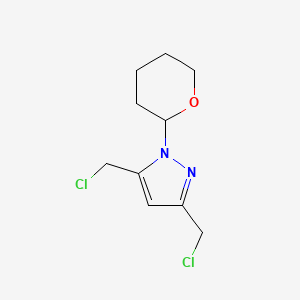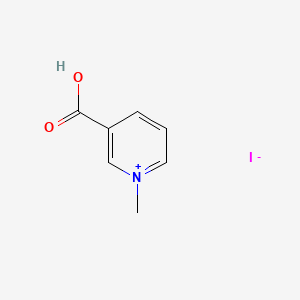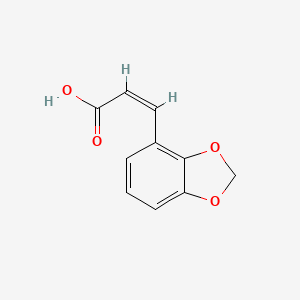
N,N'-Dimethoxy-N,N'-dimethylsuccinamide
Vue d'ensemble
Description
N,N'-Dimethoxy-N,N'-dimethylsuccinamide is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interfacial Bonding Studies
N,N'-Dimethoxy-N,N'-dimethylsuccinamide has been studied for its interfacial bonding with iron surfaces. Using Fourier transform infrared spectroscopy and electrochemical spectroscopies, researchers have analyzed its interactions, particularly focusing on chemisorption promoted by nitrogen and carbonyl functional groups (Taheri, Terryn, & Mol, 2015).
Polymer Synthesis
This compound is used in the synthesis of well-defined polymer precursors, specifically in the RAFT polymerization of N,N-dimethylacrylamide/N-acryloxysuccinimide. This results in copolymers with potential applications in coatings, water purification, and biology (Relógio et al., 2004).
Carbonyl Dication Equivalent in Organic Synthesis
This compound has been used as a carbonyl dication equivalent in organometallic addition reactions. It facilitates the synthesis of unsymmetrical ketones, demonstrating its versatility in organic chemistry (Whipple & Reich, 1991).
Hydrogen Bond Thermodynamics
Researchers have employed this compound in studying hydrogen bond thermodynamics. This involves synthesizing this compound and analyzing it via NMR spectroscopy to determine the energetics of hydrogen bond formation (Morton et al., 2015).
Acid-Base Properties on Iron Oxide
The compound has been used to study the acid-base properties of iron oxide surfaces, particularly in relation to the adsorption of model epoxy compounds. It assists in understanding the interaction between nitrogenous compounds and oxide layers (Wielant et al., 2007).
Synthesis of Conformationally Modified Peptides
It is also instrumental in synthesizing conformationally modified peptides. This technique can impact polypeptide aggregation, highlighting its utility in protein chemistry and pharmaceuticals (Wu, Park, & Danishefsky, 2011).
Propriétés
IUPAC Name |
N,N'-dimethoxy-N,N'-dimethylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-9(13-3)7(11)5-6-8(12)10(2)14-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCAISVJKXVBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)N(C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

